![molecular formula C16H26O4 B14388706 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL CAS No. 89360-44-1](/img/structure/B14388706.png)
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is an organic compound with a complex structure that includes multiple ether linkages and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 3-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3-Methylphenoxypropane: This involves the reaction of 3-methylphenol with 1-bromopropane in the presence of a base such as potassium carbonate.
Synthesis of this compound: The final step involves the reaction of 3-methylphenoxypropane with 1,2-epoxypropane under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages may also play a role in the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-{2-[2-(3-Methoxyphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with a methoxy group instead of a methyl group.
1-{2-[2-(4-Methylphenoxy)propoxy]propoxy}propan-1-OL: Similar structure but with the methyl group in the para position.
1-{2-[2-(3-Methylphenoxy)ethoxy]ethoxy}propan-1-OL: Similar structure but with ethoxy linkages instead of propoxy.
Uniqueness: 1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL is unique due to its specific arrangement of ether linkages and the presence of a hydroxyl group. This combination of features contributes to its distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
89360-44-1 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
1-[2-[2-(3-methylphenoxy)propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C16H26O4/c1-5-16(17)19-10-13(3)18-11-14(4)20-15-8-6-7-12(2)9-15/h6-9,13-14,16-17H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
ZVGIQEPLBUZEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(O)OCC(C)OCC(C)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


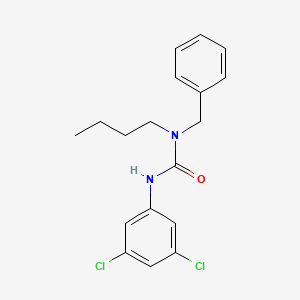
![2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide](/img/structure/B14388627.png)
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
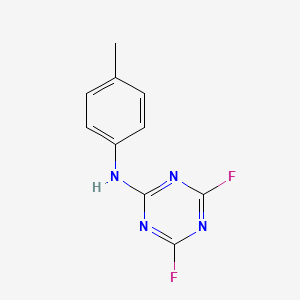

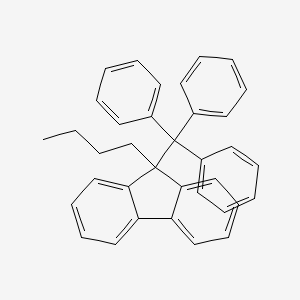
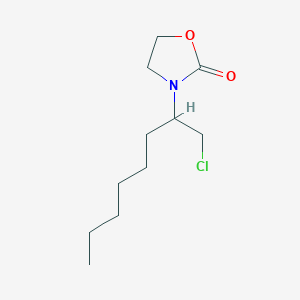
![3-(Benzyloxy)-1-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-yl acetate](/img/structure/B14388645.png)


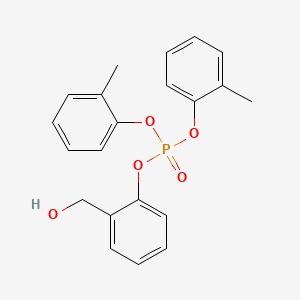
![Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14388668.png)
![{1-[(Butan-2-yl)oxy]ethyl}benzene](/img/structure/B14388676.png)
![5-[(Phenylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B14388685.png)
